![molecular formula C4H4ClN3O2 B2787673 3-Chloro-1-methyl-4-nitro-1H-pyrazole CAS No. 299930-70-4](/img/structure/B2787673.png)
3-Chloro-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3-Chloro-1-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4ClN3O2 and a molecular weight of 161.55 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClN3O2/c1-7-2-3 (8 (9)10)4 (5)6-7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the 3D structure is not available in the retrieved resources.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 272.9±20.0 °C and its predicted density is 1.65±0.1 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be -4.59±0.10 .Scientific Research Applications
3-Chloro-1-methyl-4-nitro-1H-pyrazole has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including those targeting the central nervous system, cardiovascular system, and immune system. It has also been used to study the biochemical and physiological effects of various drugs, as well as their interactions with other compounds. In addition, this compound has been used in medicinal chemistry studies, such as the synthesis of new compounds and the development of new drugs.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-1-methyl-4-nitro-1H-pyrazole . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize conditions for the compound’s use.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-1-methyl-4-nitro-1H-pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound can be toxic in high concentrations, and it can cause skin irritation.
Future Directions
There are several potential future directions for research on 3-Chloro-1-methyl-4-nitro-1H-pyrazole. One potential direction is to further study its biochemical and physiological effects, as well as its interactions with various proteins. Another potential direction is to develop new compounds based on this compound for use in drug discovery and medicinal chemistry. Finally, further research could be conducted on the potential toxic effects of this compound.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Relevant Papers Unfortunately, the retrieved resources do not provide specific peer-reviewed papers related to 3-chloro-1-methyl-4-nitro-1H-pyrazole .
properties
IUPAC Name |
3-chloro-1-methyl-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIAFCRVLLBSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
299930-70-4 | |
Record name | 3-chloro-1-methyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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